molecular formula C10H9BrO2 B15233081 5-Bromo-7-methylchroman-4-one

5-Bromo-7-methylchroman-4-one

Cat. No.: B15233081
M. Wt: 241.08 g/mol
InChI Key: ZRJFQTVUCWNJBG-UHFFFAOYSA-N
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Description

5-Bromo-7-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methylchroman-4-one typically involves the bromination of 7-methylchroman-4-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of 7-methylchroman-4-one in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-7-methylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylchroman-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromine and methyl groups in the compound’s structure can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methylchroman-4-one is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for selective modifications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-7-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO2/c1-6-4-7(11)10-8(12)2-3-13-9(10)5-6/h4-5H,2-3H2,1H3

InChI Key

ZRJFQTVUCWNJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)CCO2)C(=C1)Br

Origin of Product

United States

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